M2I-1

Overview

Description

M2I-1 (Mad2 Inhibitor-1) is a small-molecule inhibitor targeting the protein-protein interaction (PPI) between Mad2 (Mitotic Arrest Deficient 2) and Cdc20 (Cell Division Cycle 20), a critical component of the spindle assembly checkpoint (SAC) . The SAC ensures genomic stability by delaying anaphase until all chromosomes are properly attached to spindle microtubules. By disrupting the Mad2-Cdc20 interaction, this compound weakens SAC signaling, leading to premature activation of the Anaphase Promoting Complex/Cyclosome (APC/C), which triggers ubiquitin-mediated degradation of mitotic regulators like Cyclin B1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

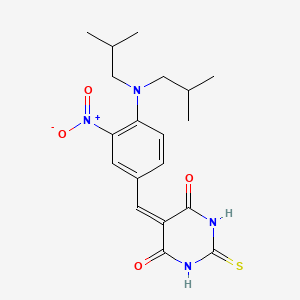

The synthesis of M2I-1 typically involves the condensation of 4-(diisobutylamino)-3-nitrobenzaldehyde with thiobarbituric acid under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

M2I-1 undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 5-[4-(diisobutylamino)-3-aminobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione .

Scientific Research Applications

Cancer Research

M2I-1 has been extensively studied for its role in cancer therapy due to its ability to enhance the sensitivity of cancer cells to anti-mitotic drugs.

Experimental Procedures:

- This compound was tested alongside anti-mitotic agents such as nocodazole and taxol.

- The compound triggered cell death by promoting premature degradation of Cyclin B1 and increasing levels of pro-apoptotic proteins like MCL-1s and NOXA.

Results:

- Studies demonstrated a significant increase in sensitivity of various cancer cell lines to these drugs when treated with this compound, suggesting its potential as a therapeutic agent .

Cell Cycle Regulation Studies

This compound serves as a valuable tool for investigating the dynamics of the SAC.

Methods:

- Interaction studies using techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have confirmed that this compound selectively disrupts the Mad2-Cdc20 complex without affecting other pathways.

Outcomes:

- This specificity highlights this compound's potential as a targeted therapeutic agent in cancer treatments associated with SAC dysfunctions .

Comparative Analysis with Other Compounds

This compound shares similarities with other inhibitors targeting protein-protein interactions within the cell cycle regulation pathway. Below is a comparative table:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Mad2 Inhibitor-2 | Targets Mad2-Cdc20 interaction | Different chemical scaffold than this compound |

| Cdc20 Inhibitor | Directly inhibits Cdc20 function | Focuses on downstream effects |

| Sunitinib | Tyrosine kinase inhibitor affecting multiple pathways | Broader spectrum of activity |

This compound stands out due to its specific targeting of the Mad2-Cdc20 complex, making it particularly useful for studying cancers linked to spindle assembly checkpoint dysfunctions .

Case Study 1: Enhancing Anti-Cancer Drug Efficacy

In a study involving various cancer cell lines, this compound was shown to significantly enhance the efficacy of standard anti-cancer therapies. The combination treatment led to increased apoptosis rates compared to treatments without this compound. The study concluded that this compound could be integrated into therapeutic regimens for more effective cancer treatment .

Case Study 2: Mechanistic Insights into Cell Cycle Arrest

Another study utilized fluorescence polarization assays to demonstrate how this compound alters the conformational dynamics of Mad2, thereby inhibiting its interaction with Cdc20. This research provided insights into how disrupting this interaction can lead to cell cycle arrest, further substantiating this compound's role in cancer therapy .

Mechanism of Action

The mechanism of action of M2I-1 involves its interaction with specific molecular targets. It directly targets the hydrophobic core of the Mad2 protein and selectively disrupts the Mad2-Cdc20 complex formation. This disruption impairs the mitotic spindle assembly checkpoint function, leading to reduced mitotic duration and potential cell cycle arrest .

Comparison with Similar Compounds

Mechanism and Biochemical Properties

- Molecular Formula : C₁₉H₂₄N₄O₄S (molecular weight: 404.48 g/mol) .

- Target : Inhibits Mad2-Cdc20 binding, destabilizing the mitotic checkpoint complex (MCC) and accelerating APC/C activation .

- Effects: Reduces CDC20-MAD2 complex formation by 62.5–86% in vitro and in vivo . Induces Cyclin B1 degradation, triggering mitotic exit and apoptosis in cancer cells, particularly when combined with microtubule-targeting agents (e.g., nocodazole or paclitaxel) . Restores chemotherapy sensitivity in multidrug-resistant (MDR) cancer cells by reversing APC/C dysfunction .

Preclinical Efficacy

- In vitro, M2I-1 synergizes with taxanes to reduce cell viability in HeLa and MCF-7 cells, with a 76.1% reduction in CDC20-MAD2 PLA signals during prometaphase .

This compound belongs to a class of cell cycle-targeting agents, but its unique mechanism distinguishes it from other inhibitors. Below is a comparative analysis with key analogues:

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Findings:

Target Specificity: this compound uniquely targets the SAC via Mad2-Cdc20, whereas Dinaciclib and Monastrol act on CDKs and kinesins, respectively. This specificity reduces off-target effects, as seen in this compound’s low toxicity . Unlike APC inhibitors (e.g., APCIN), this compound promotes APC activation, restoring normal mitotic progression in resistant cells .

Synergistic Effects :

- This compound enhances the efficacy of microtubule-targeting drugs (e.g., paclitaxel) by overriding SAC-induced mitotic arrest, leading to a 62.5% reduction in mitotic index and increased apoptosis .

- Dinaciclib and Monastrol primarily induce cell cycle arrest without synergistic apoptosis .

Resistance Reversal :

- This compound reverses APC/C defects in MDR cells, reducing Cyclin B1 levels and restoring chemosensitivity. This effect is absent in Dinaciclib and Monastrol .

Toxicity: this compound’s non-toxic profile in normal tissues contrasts with Dinaciclib’s broad CDK inhibition, which disrupts essential cell functions .

Biological Activity

M2I-1, also known as MAD2 Inhibitor-1, is a small molecule that has garnered attention for its role in cancer therapy by disrupting the interaction between CDC20 and MAD2, pivotal components of the mitotic spindle assembly checkpoint (SAC). This compound has been shown to enhance the sensitivity of cancer cells to anti-mitotic drugs and induce tumor cell death by affecting cell cycle regulation.

Disruption of CDC20-MAD2 Interaction

This compound specifically inhibits the CDC20-MAD2 interaction, which is crucial for the proper functioning of the anaphase-promoting complex/cyclosome (APC/C). By disrupting this interaction, this compound leads to:

- Premature Cyclin B1 Degradation : Cyclin B1 levels are significantly reduced in cells treated with this compound, indicating a weakened SAC response. This was confirmed through quantitative analysis and western blotting techniques .

- Increased Apoptosis : The activation of APC by this compound results in increased apoptosis in tumor cells without affecting normal tissues, suggesting a therapeutic window for cancer treatment .

In Vivo Efficacy

In animal studies, this compound was administered via intraperitoneal injection at varying doses (5, 10, and 25 mg/kg) to mice with xenograft tumors. Results indicated:

- Dose-Dependent Tumor Growth Inhibition : Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. The highest dose effectively halted further tumor growth .

- Minimal Toxicity : Importantly, no adverse effects were observed in normal liver tissue post-treatment, indicating that this compound selectively targets malignant cells .

Table 1: Summary of Key Findings on this compound

Case Study 1: In Vitro Analysis on HeLa Cells

In a controlled laboratory setting, HeLa cells treated with this compound showed significant changes in cell cycle dynamics. The treatment resulted in:

- A shift towards G1 phase in cycling cells.

- Reduced efficiency of mitotic arrest induced by nocodazole, suggesting that this compound promotes progression through mitosis while impairing the SAC function .

Case Study 2: Xenograft Tumor Models

In vivo studies using mouse models demonstrated that this compound effectively inhibited tumor growth. Key observations included:

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which M2I-1 disrupts the CDC20-MAD2 interaction?

this compound targets the conformational dynamics of Mad2, a critical component of the spindle assembly checkpoint (SAC). Computational and biochemical analyses reveal that this compound destabilizes the Mad2-Cdc20 complex by interfering with Mad2’s structural flexibility, which is essential for forming the active SAC complex. This disruption is validated via fluorescence polarization (FP) assays measuring Mad2-F-Mbp1 interactions and cellular studies showing attenuated SAC activity .

Q. What experimental methodologies are used to validate this compound’s cellular activity?

Key methodologies include:

- Fluorescence Polarization (FP) Assays : Quantify Mad2-Cdc20 binding inhibition in vitro.

- Cellular SAC Response Analysis : Measure mitotic arrest attenuation via time-lapse microscopy and flow cytometry.

- Proximity Ligation Assays (PLA) : Visualize and quantify CDC20-MAD2 interaction reduction in treated cells (e.g., ~62.5% reduction in cytoplasmic PLA signals during prophase) .

Q. How does this compound affect apoptosis in cancer cell lines?

this compound increases apoptosis rates, particularly when combined with anti-mitotic drugs like nocodazole (Noc) or Taxol. For example, Noc + this compound treatment elevates apoptosis rates by ~40% compared to single-agent treatments, as shown via microscopy and caspase-3 activation assays .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s efficacy across cell lines?

Variability in apoptosis rates (e.g., 62.5% vs. 76.1% PLA signal reduction) may arise from cell-line-specific SAC robustness or Mad2 expression levels. To mitigate this:

- Use isogenic cell lines to control for genetic variability.

- Combine PLA with Western blotting to confirm Mad2/Cdc20 protein levels (as in Fig. 3d of ).

- Employ dose-response curves to identify context-dependent IC50 values .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other anti-mitotic agents?

- Combinatorial Drug Screens : Co-treat cells with this compound and Taxol/Noc, using DMSO as a control (Fig. 7d-e).

- Time-Course Analyses : Track mitotic exit and apoptosis onset to differentiate SAC bypass from direct apoptotic triggers.

- Statistical Models : Apply Bliss independence or Chou-Talalay synergy models to quantify interaction effects .

Q. How can researchers validate the specificity of this compound for Mad2-Cdc20 versus off-target PPIs?

- Thermal Shift Assays : Assess Mad2 stability changes upon this compound binding.

- CRISPR/Cas9 Knockout Models : Compare SAC response in Mad2-deficient vs. wild-type cells.

- AlphaScreen Technology : Screen for interference with unrelated PPIs (e.g., APC/C-substrate interactions) .

Q. What are the limitations of current this compound studies, and how can they be addressed?

Limitations include:

- Lack of In Vivo Data : No animal studies are reported in the literature ( ).

- Mechanistic Gaps : The exact binding site of this compound on Mad2 remains unresolved. Solutions:

- Perform cryo-EM or X-ray crystallography to resolve this compound’s binding epitope.

- Conduct xenograft models to evaluate tumor suppression efficacy .

Q. Methodological Considerations

Q. How should researchers ensure reproducibility in this compound experiments?

- Detailed Protocols : Document Mad2 purification steps, buffer conditions, and cell synchronization methods (e.g., thymidine block).

- Negative Controls : Include DMSO-treated cells and Mad2-binding mutants (e.g., Mad2ΔC).

- Data Transparency : Share raw microscopy images and quantification pipelines ().

Q. What statistical approaches are appropriate for analyzing this compound-induced SAC attenuation?

- ANOVA with Tukey’s Post Hoc Test : Compare apoptosis rates across treatment groups (e.g., Noc vs. Noc+this compound).

- Survival Analysis : Use Kaplan-Meier curves for time-to-mitotic-exit data.

- Power Analysis : Predefine sample sizes to detect ≥20% effect sizes (α=0.05, β=0.2) .

Q. How can computational tools enhance this compound research?

Properties

IUPAC Name |

5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(26)27)7-14-17(24)20-19(28)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEKPQUKWLNUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387207 | |

| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6063-97-4 | |

| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.